Ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core modified with distinct substituents. The compound includes:
- An ethyl ester at position 3.
- A [1,1'-biphenyl]-4-ylcarboxamido moiety at position 2, which introduces aromatic stacking capabilities for target interactions.
- A hydrochloride salt to improve aqueous solubility, critical for pharmaceutical applications.
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O3S.ClH/c1-2-35-30(34)27-25-17-18-32(19-21-9-5-3-6-10-21)20-26(25)36-29(27)31-28(33)24-15-13-23(14-16-24)22-11-7-4-8-12-22;/h3-16H,2,17-20H2,1H3,(H,31,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEPRGHAXBUIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of tetrahydrothieno[2,3-c]pyridine derivatives modified at positions 2 and 6. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Molecular Comparison
*Estimated based on structural analysis.
Key Observations:
Amino-substituted derivatives () lack the amide linkage, reducing steric hindrance but limiting binding specificity.
Position 6 Modifications :
- Benzyl groups (target compound, ) introduce greater steric bulk and lipophilicity compared to isopropyl (), which may influence metabolic stability and membrane permeability.
Hydrochloride Salt :
- All analogs (except ) incorporate hydrochloride salts, improving solubility for in vitro or in vivo studies .
Research Implications and Trends
While the provided evidence lacks explicit pharmacological data, structural trends suggest these compounds are optimized for targeted binding (via aromatic/amide groups) and pharmacokinetic tuning (via alkyl/benzyl substitutions). For example:
- Biphenyl derivatives (target compound) are often explored in kinase inhibitors due to their ability to occupy hydrophobic pockets.
- Phenoxybenzoyl analogs () may serve as intermediates for further functionalization.
- Safety profiles () highlight standard handling precautions for organic salts, such as avoiding ignition sources and using protective equipment.
Further research should prioritize crystallographic studies (e.g., using SHELX software ) to resolve precise binding modes and structure-activity relationships.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step organic reactions, including amide bond formation and cyclization. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are often used to stabilize intermediates .
- Temperature control : Exothermic steps (e.g., acyl chloride formation) require cooling to prevent side reactions .
- Purification : Thin-layer chromatography (TLC) and column chromatography are essential for isolating the final product. NMR and mass spectrometry validate purity .
Q. How is the molecular structure confirmed experimentally?
Structural characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., benzyl protons at δ 3.8–4.2 ppm, carboxylate carbons at δ 165–170 ppm) .
- X-ray crystallography : Resolves 3D conformation, including the tetrahydrothieno-pyridine ring geometry and hydrogen bonding patterns .
Advanced Research Questions
Q. How do substituents on the aromatic rings influence reactivity and biological activity?
Substituents modulate electronic effects:
- Electron-donating groups (e.g., methoxy in ) enhance amide bond stability but may reduce electrophilicity .
- Electron-withdrawing groups (e.g., halogens in ) increase reactivity in nucleophilic substitutions. Computational studies (e.g., DFT) predict charge distribution and guide rational design of derivatives .
Q. What methodologies are used to resolve contradictions in pharmacological data across structurally similar compounds?
Discrepancies arise from variations in substituents or assay conditions. Strategies include:
Q. How can computational tools optimize reaction pathways for derivative synthesis?
Quantum chemical calculations (e.g., reaction path searches) and machine learning models predict:
Q. What statistical approaches enhance experimental design for synthesis optimization?
Factorial design or response surface methodology (RSM) reduces trial-and-error:
- Variables : Temperature, solvent ratio, catalyst loading .
- Outputs : Yield, purity, reaction time. Central composite designs efficiently map optimal conditions with minimal experiments .
Q. How is the compound’s potential for neurological applications evaluated preclinically?
- In vitro assays : Measure modulation of neurotransmitter receptors (e.g., GABA_A or NMDA) using patch-clamp electrophysiology .
- ADME profiling : Microsomal stability assays and BBB permeability predictions (e.g., PAMPA) assess pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
